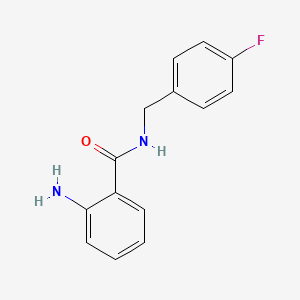

2-amino-N-(4-fluorobenzyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILBQFBHVKCQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388012 | |

| Record name | 2-amino-N-(4-fluorobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

827006-84-8 | |

| Record name | 2-amino-N-(4-fluorobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(4-fluorobenzyl)benzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the fundamental properties of 2-amino-N-(4-fluorobenzyl)benzamide, a member of the versatile benzamide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, physicochemical characteristics, and potential areas of application based on the known biological activities of structurally related molecules.

Introduction: The Significance of the Benzamide Scaffold

Benzamides are a prominent class of organic compounds characterized by a carboxamide substituent attached to a benzene ring. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active agents with diverse therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. The versatility of the benzamide scaffold allows for fine-tuning of its biological and physicochemical properties through various substitutions on the aromatic rings. The introduction of an amino group at the 2-position and a fluorinated benzyl group on the amide nitrogen, as in this compound, is anticipated to modulate its biological activity and pharmacokinetic profile.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available, a combination of reported data and predictions based on analogous structures provides a solid foundation for its characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 827006-84-8 | Echemi Safety Data Sheets[1] |

| Molecular Formula | C₁₄H₁₃FN₂O | - |

| Molecular Weight | 244.27 g/mol | - |

| Appearance | Predicted to be a white to off-white solid. | General knowledge of benzamides |

| Melting Point | No data available | Echemi Safety Data Sheets[1] |

| Boiling Point | 463.8 °C at 760 mmHg | Echemi Safety Data Sheets[1] |

| Density | 1.24 g/cm³ | Echemi Safety Data Sheets[1] |

| Solubility | No data available | Echemi Safety Data Sheets[1] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility trends for benzamides. |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis of this compound can be logically achieved through the nucleophilic acyl substitution reaction between isatoic anhydride and 4-fluorobenzylamine.

Sources

A Comprehensive Technical Guide to 2-amino-N-(4-fluorobenzyl)benzamide (CAS number 827006-84-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-amino-N-(4-fluorobenzyl)benzamide, a molecule with significant potential in medicinal chemistry. This document synthesizes foundational chemical principles with field-proven insights to offer a robust framework for its synthesis, characterization, and potential therapeutic applications.

Core Molecular Structure and Rationale for Interest

This compound is a compound featuring several key structural motifs that are of high interest in drug discovery:

-

Anthranilamide Core: This privileged scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Its presence suggests the potential for diverse biological activities.

-

N-(4-fluorobenzyl) Group: The incorporation of a fluorinated benzyl group is a strategic design element. Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's pharmacokinetic and physicochemical properties.[1] This can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[1][2][3] The fluorobenzyl moiety specifically can improve CNS penetration and oral absorption.[2]

-

Amide Linkage: The amide bond is a fundamental component of many biologically active molecules, facilitating hydrogen bonding interactions with protein targets.[4]

The convergence of these structural features makes this compound a compelling candidate for investigation across various therapeutic areas.

Synthesis and Characterization: A Validated Workflow

A reliable and scalable synthesis is the first critical step in the investigation of any new chemical entity. For this compound, a robust and well-documented approach is the reaction of isatoic anhydride with 4-fluorobenzylamine.

Proposed Synthetic Pathway

Caption: A streamlined workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in a suitable anhydrous solvent such as DMF or THF.

-

Amine Addition: To the stirred solution, add 4-fluorobenzylamine (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted starting materials and acidic byproducts. Follow with a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound.

Comprehensive Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Signals corresponding to all protons, carbons, and the fluorine atom in their expected chemical environments. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement of the molecular ion, confirming the elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H, C=O, and C-F bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the compound. |

| Melting Point Analysis | Purity and Identification | A sharp and defined melting point range. |

Potential Therapeutic Applications and Biological Evaluation

The structural components of this compound suggest several promising avenues for therapeutic investigation.

Hypothesized Biological Targets and Screening Funnel

Caption: A logical screening funnel to identify and validate the biological activity of the target compound.

-

Oncology: Benzamide derivatives have been explored as antitumor agents.[5] The anthranilamide scaffold, in particular, has been utilized in the design of Smoothened (SMO) inhibitors for the Hedgehog signaling pathway.[6] A primary screen against a panel of cancer-related protein kinases would be a logical starting point.

-

Neurodegenerative Disorders: Recent studies have highlighted the potential of anthranilamide derivatives as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in neurodegenerative diseases.[7]

-

Anticoagulation: The anthranilamide framework has been successfully employed to develop potent and selective Factor Xa (FXa) inhibitors for the treatment of thromboembolic disorders.[8][9][10]

-

Antimicrobial and Antifungal Activity: Various N-substituted benzamides and 2-aminobenzamide derivatives have demonstrated promising antimicrobial and antifungal properties.[11][12][13][14]

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity across multiple therapeutic areas. The strategic incorporation of fluorine is a key design element that may confer advantageous pharmacokinetic properties.

Future research should focus on the systematic biological evaluation of this compound, starting with broad screening panels and progressing to more focused cell-based and in vivo studies for any confirmed hits. Furthermore, the synthesis of a library of analogues will be crucial for establishing a clear structure-activity relationship (SAR) and for optimizing the potency, selectivity, and drug-like properties of this promising chemical scaffold.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). Molecules. [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Journal of the Chinese Chemical Society. [Link]

-

Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. (2017). Tropical Journal of Pharmaceutical Research. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2021). Molecules. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2013). Molecules. [Link]

- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (1994).

-

Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases. (2024). International Journal of Biological Macromolecules. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (2019). ResearchGate. [Link]

-

Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation. (2015). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2023). ACS Omega. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]

-

Synthesis of o-Aminobenzamide Compounds. (n.d.). Chinese Journal of Organic Chemistry. [Link]

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules. [Link]

-

Design, Synthesis and Biological Evaluation of Anthranilamide Derivatives as Potent SMO Inhibitors. (2020). Molecules. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). ResearchGate. [Link]

- A kind of method for synthesizing Para Amino Benzamide. (2017).

-

Design, Synthesis and Biological Evaluation of Anthranilamide Derivatives as Potential Factor Xa (fXa) Inhibitors. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry. [Link]

-

biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2020). ResearchGate. [Link]

-

A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2024). Scientific Reports. [Link]

-

4-Amino-2-fluoro-benzamide. (n.d.). PubChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of anthranilamide derivatives as potential factor Xa (fXa) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

"2-amino-N-(4-fluorobenzyl)benzamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-amino-N-(4-fluorobenzyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for producing this compound, a key intermediate in various chemical and pharmaceutical research applications. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in its synthesis. We will explore two primary, field-proven synthetic routes: the reaction of isatoic anhydride with 4-fluorobenzylamine and the direct amide coupling of 2-aminobenzoic acid. The guide includes detailed mechanistic insights, step-by-step experimental protocols, characterization data, and a comparative analysis of the methodologies to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is an anthranilamide derivative characterized by a primary aromatic amine and a fluorinated benzylamide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of more complex heterocyclic systems and as a scaffold in drug discovery programs. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as metabolic stability and binding affinity.

The synthesis of this target molecule can be approached from several retrosynthetic perspectives. This guide will focus on the two most direct and industrially relevant strategies, which offer high efficiency and atom economy.

Core Synthetic Strategies:

-

Pathway A: Ring-Opening of Isatoic Anhydride. This is a highly efficient, one-pot reaction where 4-fluorobenzylamine acts as a nucleophile, attacking the isatoic anhydride precursor to yield the desired product with the concomitant release of carbon dioxide.

-

Pathway B: Direct Amide Coupling. This classic approach involves the formation of an amide bond between 2-aminobenzoic acid and 4-fluorobenzylamine, facilitated by a suitable coupling agent to activate the carboxylic acid.

Below is a workflow diagram illustrating the strategic decision-making process for the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Pathway A: Synthesis via Isatoic Anhydride

This pathway is often preferred for its operational simplicity, high yields, and the absence of coupling reagents, making it a "greener" and more cost-effective option. The reaction proceeds via the nucleophilic addition of the amine to one of the carbonyl groups of the anhydride, followed by a ring-opening and decarboxylation cascade.[1][2]

Reaction Mechanism

The mechanism involves two key stages:

-

Nucleophilic Acyl Substitution: The primary amine of 4-fluorobenzylamine attacks the more electrophilic C4-carbonyl of isatoic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Ring-Opening and Decarboxylation: The intermediate collapses, leading to the opening of the heterocyclic ring to form an unstable carbamic acid derivative. This intermediate spontaneously loses carbon dioxide (CO₂) to yield the final this compound product.

Caption: Key stages in the reaction of isatoic anhydride with an amine.

Causality Behind Experimental Choices

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically employed. These solvents effectively solvate the reactants and intermediates without interfering with the reaction. Dichloromethane (CH₂Cl₂) can also be used.[3]

-

Temperature: The reaction is often initiated at room temperature and may be gently heated (e.g., to 50-80 °C) to drive the reaction to completion, particularly the decarboxylation step. The exothermicity of the initial addition should be monitored.

-

Stoichiometry: A slight excess of the amine is sometimes used to ensure complete consumption of the isatoic anhydride, but a 1:1 molar ratio is generally effective.

Detailed Experimental Protocol

Materials:

-

Isatoic anhydride (1.0 eq)

-

4-Fluorobenzylamine (1.05 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

To a stirred solution of isatoic anhydride in anhydrous DMF (approx. 5-10 mL per gram of anhydride) in a round-bottom flask, add 4-fluorobenzylamine dropwise at room temperature.

-

An evolution of gas (CO₂) should be observed. Stir the reaction mixture at room temperature for 1-2 hours.

-

Heat the mixture to 60 °C and maintain for an additional 2-3 hours to ensure complete decarboxylation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water (approx. 10x the volume of DMF).

-

The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Pathway B: Direct Amide Coupling

This pathway represents a more traditional approach to amide bond formation. It requires the activation of the carboxylic acid group of 2-aminobenzoic acid to make it susceptible to nucleophilic attack by 4-fluorobenzylamine. While this method involves additional reagents, it offers broad applicability and control.

Reaction Mechanism

The core of this pathway is the in-situ generation of a highly reactive acyl intermediate from 2-aminobenzoic acid.

-

Carboxylic Acid Activation: A coupling agent, such as a carbodiimide (e.g., EDC) or the conversion to an acid chloride with thionyl chloride (SOCl₂), activates the carboxyl group.[4][5]

-

Nucleophilic Attack: The amine of 4-fluorobenzylamine attacks the activated carbonyl carbon.

-

Amide Bond Formation: A stable amide bond is formed with the elimination of a byproduct (e.g., urea derivative from EDC, or HCl from the acid chloride route).

A critical consideration in this pathway is the potential for self-polymerization of 2-aminobenzoic acid. This can be mitigated by adding the activating agent to a mixture of the acid and amine, or by using conditions that favor the desired intermolecular coupling.[6]

Caption: Generalized mechanism for carbodiimide-mediated amide coupling.

Causality Behind Experimental Choices

-

Coupling Agents:

-

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a common choice. HOBt suppresses side reactions and minimizes racemization if chiral centers are present.

-

SOCl₂/Pyridine: Conversion to the acid chloride is a classic, robust method. A base like pyridine or triethylamine is required to neutralize the HCl byproduct.[5]

-

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF are suitable to prevent hydrolysis of the activated intermediate.

-

Temperature: Reactions are typically run at 0 °C during the activation and addition steps to control reactivity and minimize side reactions, followed by warming to room temperature.

Detailed Experimental Protocol (EDC/HOBt Coupling)

Materials:

-

2-Aminobenzoic acid (1.0 eq)

-

4-Fluorobenzylamine (1.0 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aq. NaHCO₃ solution, Brine

Procedure:

-

Dissolve 2-aminobenzoic acid and 4-fluorobenzylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add HOBt, followed by EDC, and finally, add the base (TEA or DIPEA) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash the organic layer successively with saturated aq. NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Comparative Analysis and Data Summary

Both pathways are effective for synthesizing the target compound. The choice often depends on available resources, scale, and purity requirements.

| Parameter | Pathway A (Isatoic Anhydride) | Pathway B (Amide Coupling) |

| Starting Materials | Isatoic Anhydride, 4-Fluorobenzylamine | 2-Aminobenzoic Acid, 4-Fluorobenzylamine |

| Key Reagents | None (Solvent only) | Coupling Agent (e.g., EDC, SOCl₂), Base |

| Byproducts | CO₂ (gas) | Urea derivative, HCl salt |

| Typical Yield | High (often >85%) | Moderate to High (60-90%) |

| Purification | Often simple precipitation/crystallization | Usually requires column chromatography |

| Cost-Effectiveness | Generally more economical | Higher cost due to coupling reagents |

| Simplicity | High (one-pot, fewer steps) | Moderate (requires careful control) |

Product Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

¹H NMR: Expected signals would include aromatic protons from both rings, a doublet for the benzylic CH₂ group coupled to the NH proton, a broad singlet for the amide NH, and a broad singlet for the amino (NH₂) protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the amide carbonyl carbon (~167-170 ppm) and the various aromatic and aliphatic carbons.

-

FT-IR: Key vibrational bands would include N-H stretching for the primary amine and the amide, and a strong C=O stretching for the amide carbonyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃FN₂O) would confirm its molecular formula.

Conclusion

The synthesis of this compound can be reliably accomplished via two primary strategies. The reaction of isatoic anhydride with 4-fluorobenzylamine (Pathway A) stands out for its efficiency, simplicity, and atom economy, making it highly suitable for large-scale production. The direct amide coupling of 2-aminobenzoic acid (Pathway B) offers versatility but requires additional reagents and more rigorous purification. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to select and execute the optimal synthetic route based on their specific laboratory context and project goals. Thorough characterization of the final product is imperative to validate its structural integrity and purity for subsequent applications.

References

- Google Patents. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. WO1994025429A1.

-

ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. [Link]

-

MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. [Link]

-

ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. [Link]

- Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.

- Stavber, S., & Zupan, M. (1981). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.

- Google Patents. (2005). Preparation method of 2-amino-4'-fluoro-benzophenone. CN1690042A.

-

ResearchGate. (2012). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. [Link]

-

Organic Syntheses. (n.d.). Isatoic anhydride. [Link]

-

National Center for Biotechnology Information. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2009). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

-

ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myttex.net [myttex.net]

- 3. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2-amino-N-(4-fluorobenzyl)benzamide and its Analogs

Preamble: The Benzamide Scaffold - A Privileged Motif in Drug Discovery

The benzamide functional group represents a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to neuropsychiatric and anti-inflammatory effects. The specific biological activity of a benzamide derivative is intricately dictated by the nature and positioning of substituents on both the benzoyl and amide moieties. This guide focuses on a specific, yet representative, member of this class: 2-amino-N-(4-fluorobenzyl)benzamide . While the precise mechanism of action for this particular molecule is not extensively documented in publicly available literature, this document will serve as an in-depth technical guide for researchers and drug development professionals on the methodologies and conceptual frameworks required to elucidate its biological function. We will draw upon established mechanisms of action for structurally related benzamide compounds to inform a rational, evidence-based approach to its investigation.

Part 1: Deconstructing the Molecule - A Gateway to Postulating Biological Targets

The structure of this compound offers several clues to its potential biological interactions. The 2-amino group, the N-benzylamide linkage, and the 4-fluorobenzyl substituent each contribute to the molecule's overall physicochemical properties and potential for forming specific interactions with biological macromolecules.

-

The 2-Aminobenzamide Core: This structural motif is present in a number of biologically active compounds. The amino group can act as a hydrogen bond donor, and its position ortho to the amide can influence the conformation of the molecule.

-

The N-Benzylamide Linkage: This feature provides a degree of flexibility and hydrophobicity. Benzylamides have been identified as pharmacophores for various targets, including soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ (PPARγ)[1].

-

The 4-Fluorobenzyl Group: The fluorine atom can modulate the compound's metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.

Given these structural features, we can hypothesize several potential mechanisms of action for this compound, which will form the basis of our proposed investigational workflow.

Part 2: Potential Mechanisms of Action - An Evidence-Based Exploration

Based on the activities of related benzamide derivatives, we can explore several plausible mechanisms of action for this compound.

Antiproliferative and Cytotoxic Activity

Numerous benzamide derivatives exhibit potent antiproliferative and cytotoxic effects against cancer cell lines.

-

Induction of Apoptosis: A recent study on 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated their ability to induce apoptosis in cancer cells[2]. This is a common mechanism for many chemotherapeutic agents.

-

HDAC Inhibition: Certain 4-[bis-(2-chloroethyl)-amino]-benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3[3]. HDAC inhibitors represent a clinically validated class of anticancer agents.

-

DNA Intercalation: Pentacyclic benzimidazole derivatives, which share structural similarities with our compound of interest, have been shown to interact with DNA through intercalation, leading to their antiproliferative effects[4].

Antimicrobial Activity

The benzamide scaffold is also a recurring feature in compounds with antimicrobial properties.

-

Antibacterial and Antifungal Effects: Studies on 2-amino-N-phenylbenzamides have revealed moderate antifungal activity[5]. Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties[6].

-

Antitubercular Activity: A series of substituted 2-amino-N-phenylbenzamides exhibited promising activity against Mycobacterium tuberculosis[5]. The mechanism for related aminobenzothiazoles, while not fully elucidated, was found to be bactericidal against both replicating and non-replicating bacteria[7].

-

Antitrypanosomal Activity: N-benzylbenzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis[8]. A 4-fluorobenzyl l-valinate amide benzoxaborole has also shown promise as a developmental candidate for treating Animal African Trypanosomiasis[9].

Neurological and Metabolic Modulation

Benzamide derivatives are well-represented in the realm of neuroscience and metabolic disease research.

-

G-Protein Coupled Receptor (GPCR) Modulation: 3-((4-Benzylpyridin-2-yl)amino)benzamides have been discovered as potent GPR52 G protein-biased agonists[10][11][12]. GPR52 is an orphan GPCR implicated in neuropsychiatric disorders.

-

Enzyme Inhibition: As mentioned earlier, N-benzylbenzamides can act as dual inhibitors of soluble epoxide hydrolase (sEH) and modulators of PPARγ, both of which are important targets in metabolic and inflammatory diseases[1].

Part 3: A Roadmap for Mechanism of Action Elucidation - Experimental Workflows

To systematically investigate the mechanism of action of this compound, a tiered approach is recommended.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the compound's primary biological effect.

Experimental Protocol: Broad-Spectrum Cell-Based Assays

-

Cell Viability/Cytotoxicity Assays:

-

Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

-

Employ standard assays such as MTT, MTS, or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration).

-

-

Antimicrobial Susceptibility Testing:

-

Test the compound against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

-

-

GPCR Activity Screening:

-

Utilize commercially available GPCR screening panels that employ reporter gene assays or second messenger readouts (e.g., cAMP, calcium flux).

-

Data Presentation: Initial Screening Results

| Assay Type | Cell Line / Organism | Endpoint | Result (IC50 / MIC) |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | Hypothetical Value |

| Cytotoxicity | HCT116 (Colon Cancer) | IC50 | Hypothetical Value |

| Antimicrobial | Staphylococcus aureus | MIC | Hypothetical Value |

| Antimicrobial | Escherichia coli | MIC | Hypothetical Value |

| GPCR Screen | GPR52 | EC50 (agonism) | Hypothetical Value |

Target Deconvolution and Validation

Once a primary phenotype is identified, the next phase involves identifying the specific molecular target(s).

Experimental Workflow: Target Identification

Caption: Workflow for identifying the molecular target of a bioactive compound.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: HDACs)

-

Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, and the test compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.

-

Incubate for a specified time at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

After a further incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Pathway Analysis and Cellular Mechanism

With a validated target, the subsequent step is to understand how target modulation affects cellular signaling pathways.

Signaling Pathway: Hypothetical GPCR (GPR52) Activation

Caption: Hypothetical signaling pathway upon activation of GPR52 by an agonist.

Experimental Protocol: Western Blotting for Phosphorylated CREB

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells expressing GPR52) and treat with varying concentrations of this compound for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated CREB (p-CREB).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total CREB or β-actin).

Conclusion: A Path Forward

While the specific mechanism of action of this compound remains to be definitively elucidated, this guide provides a comprehensive framework for its investigation. By leveraging our understanding of the broader benzamide class of compounds and employing a systematic, multi-tiered experimental approach, researchers can effectively deconvolve its biological function. The journey from a novel chemical entity to a well-characterized pharmacological agent is a complex one, but it is a path paved with rigorous scientific inquiry and a commitment to evidence-based discovery.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Rationale of 2-amino-N-(4-fluorobenzyl)benzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide details the discovery and synthesis of the novel compound, 2-amino-N-(4-fluorobenzyl)benzamide. This molecule is of significant interest to the drug discovery community, particularly in the field of oncology, due to its core structural motifs which are common in potent poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] This document provides a comprehensive overview of the strategic design of the molecule, a robust and reproducible synthetic protocol, detailed structural elucidation, and a discussion of its relevance in modern medicinal chemistry. The primary synthesis route involves the reaction of isatoic anhydride with 4-fluorobenzylamine, a method known for its efficiency in generating 2-aminobenzamide derivatives.[3][4] This guide serves as a technical resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Rationale for Discovery

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Specifically, this moiety is a cornerstone in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][2] Inhibition of PARP is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.

The "discovery" of a molecule like this compound is typically not a singular event but rather a rational design within a broader drug discovery program. The rationale for its specific architecture can be dissected as follows:

-

The 2-Aminobenzamide Core: This fragment mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. It establishes key hydrogen bonding interactions within the enzyme's active site.

-

The N-benzyl Substituent: The benzyl group serves to occupy a hydrophobic pocket within the PARP active site, enhancing binding affinity.

-

The 4-fluoro Substitution: The introduction of a fluorine atom on the benzyl ring is a common medicinal chemistry tactic. Fluorine can improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability.

Therefore, the synthesis of this compound is a logical step in the exploration of the chemical space around the PARP pharmacophore to identify novel and more potent inhibitors.

Synthesis and Mechanism

The most direct and efficient synthesis of this compound is achieved through the condensation of isatoic anhydride with 4-fluorobenzylamine.[3][4][6] This method is widely employed for the preparation of N-substituted 2-aminobenzamides due to its operational simplicity and generally good yields.[3][4]

The reaction mechanism proceeds via nucleophilic acyl substitution. The primary amine of 4-fluorobenzylamine attacks one of the carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the formation of a transient carbamic acid intermediate, which subsequently decarboxylates (loses CO2) to yield the final 2-aminobenzamide product.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a standard laboratory scale.

Materials:

-

Isatoic anhydride (1.0 eq)

-

4-Fluorobenzylamine (1.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the isatoic anhydride (approx. 5-10 mL per gram of anhydride).

-

Reagent Addition: While stirring, add 4-fluorobenzylamine (1.1 eq) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is complete when the starting isatoic anhydride spot is no longer visible.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.

-

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques. This process is a self-validating system that ensures the trustworthiness of the synthesized material.

Caption: Workflow for the structural characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

| Analysis Technique | Expected Result / Observation | Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons (in both rings), a doublet for the benzylic CH₂, a broad singlet for the NH₂, and a triplet/doublet of doublets for the amide NH. | Confirms the proton environment and connectivity of the molecule. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, and characteristic C-F coupling for carbons in the fluorobenzyl ring. | Verifies the carbon skeleton of the compound. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight of C₁₄H₁₃FN₂O (244.27 g/mol ). | Confirms the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching. | Identifies key functional groups present in the molecule. |

| Melting Point | A sharp and defined melting point range. | Indicates the purity of the synthesized compound. |

Discussion and Future Directions

The successful synthesis and characterization of this compound provides a valuable molecule for further investigation. The logical next step is to evaluate its biological activity.

Recommended Future Work:

-

In Vitro PARP Inhibition Assay: The primary hypothesis to test is the compound's ability to inhibit PARP1 and PARP2 enzymes. A biochemical assay measuring the IC50 value will quantify its potency.

-

Cell-Based Assays: The compound should be tested in cancer cell lines, particularly those with known DNA repair defects (e.g., BRCA1/2-mutant cell lines), to assess its cellular efficacy and selectivity.

-

Structure-Activity Relationship (SAR) Studies: The this compound can serve as a starting point for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Analogs could be synthesized by varying the substitution on the benzyl ring or modifying the 2-aminobenzamide core.

Conclusion

This guide has outlined the rationale, synthesis, and characterization of this compound. Based on established principles of medicinal chemistry, this compound is a well-justified target for discovery programs aimed at developing novel PARP inhibitors. The provided synthetic protocol is robust and relies on a well-documented reaction between isatoic anhydride and a primary amine.[3][4] The comprehensive characterization workflow ensures the scientific integrity of the synthesized material, paving the way for its subsequent biological evaluation and potential development as a therapeutic agent.

References

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]

- Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

- Synthesis of 2-aminobenzophenones. Google Patents.

-

isatoic anhydride condensation. Sciencemadness Discussion Board. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry. Available at: [Link]

-

N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents.

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 6. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 2-amino-N-(4-fluorobenzyl)benzamide and its Analogs: Synthesis, Therapeutic Potential, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and analytical characterization of 2-amino-N-(4-fluorobenzyl)benzamide. While direct literature on this specific molecule is scarce, this document leverages extensive data from structurally related 2-aminobenzamide and N-benzylbenzamide analogs to construct a predictive framework for its properties and biological activities. The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, notably as a zinc-binding motif in histone deacetylase (HDAC) inhibitors. The incorporation of a fluorinated benzyl moiety is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic pathways, explore the mechanistic basis for potential anticancer, antimicrobial, and neurological activities, and provide detailed protocols for analytical validation. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Scientific Rationale

The convergence of the 2-aminobenzamide core with an N-(4-fluorobenzyl) substituent presents a molecule of significant interest for therapeutic development. The 2-aminobenzamide moiety is a cornerstone pharmacophore, particularly recognized for its role in anticancer agents.[1] It functions as an effective zinc-binding group, crucial for the inhibition of histone deacetylase (HDAC) enzymes, which are key regulators of gene expression and are often dysregulated in cancer.[1][2] The addition of the N-benzylbenzamide structure introduces a scaffold known to possess a wide array of biological activities, including antitumor, and potential neurological applications.[3][4][5]

Furthermore, the strategic incorporation of a fluorine atom on the benzyl ring is a widely employed technique in medicinal chemistry to modulate a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] This guide, therefore, synthesizes the known attributes of these individual components to provide an in-depth projection of the chemical and biological landscape of this compound.

Synthesis and Characterization

The most direct and widely adopted method for the synthesis of 2-amino-N-substituted benzamides is the reaction of isatoic anhydride with a corresponding amine.[8][9] This one-pot reaction is efficient and proceeds via nucleophilic acyl substitution, with the loss of carbon dioxide.[8]

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is a generalized procedure based on established methods for synthesizing 2-aminobenzamide derivatives.[8][9]

Materials:

-

Isatoic anhydride

-

4-Fluorobenzylamine

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.

-

Add 4-fluorobenzylamine (1.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold deionized water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

Predicted Biological Activity and Therapeutic Potential

Based on the extensive research into its structural analogs, this compound is predicted to exhibit a range of biological activities.[10]

Anticancer Activity

3.1.1. Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide scaffold is a well-established zinc-binding group in a class of anticancer agents known as HDAC inhibitors.[1][2] These inhibitors typically consist of a cap group, a linker, and the zinc-binding 2-aminobenzamide moiety.[1]

In the context of this compound, the 4-fluorobenzyl group would function as the "cap" that interacts with the surface of the enzyme's active site. The potency and selectivity of HDAC inhibition are influenced by the nature of this cap group.[11] The 2-aminobenzamide portion chelates the zinc ion in the active site, thereby blocking the deacetylation of histones.[1] This leads to hyperacetylation of histones, relaxation of chromatin, and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[12]

Table 1: HDAC Inhibitory Activity of Selected 2-Aminobenzamide Analogs

| Compound Reference | Cap Group | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | Reference |

| Analog A | Phenyl | 150 | 250 | MCF-7 (Breast Cancer) | [2] |

| Analog B | 3-pyridyl | 80 | 120 | HCT116 (Colon Cancer) | [11] |

| Analog C | Naphthyl | 45 | 90 | A549 (Lung Cancer) | [2] |

3.1.2. Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[3][4] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[4] The N-(4-fluorobenzyl) moiety in the title compound could contribute to favorable interactions within this binding pocket. Several N-benzylbenzamide derivatives have demonstrated significant antiproliferative activities with IC₅₀ values in the nanomolar range against various cancer cell lines.[4]

Antimicrobial Activity

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties.[8][9][13] Studies have shown that certain analogs exhibit moderate to good activity against various bacterial and fungal strains.[9][13] The mechanism of action is not fully elucidated but may involve the inhibition of essential enzymes in the microbial pathogens.

Neurological Applications

N-benzylbenzamide scaffolds have been explored for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[5][14] Some derivatives have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's.[5] These compounds have demonstrated neuroprotective effects and the ability to improve cognitive function in preclinical models.[5][14]

Analytical Methodologies

Robust analytical methods are essential for the quantification and characterization of this compound in various matrices, from reaction mixtures to biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for the analysis of benzamide derivatives.[15]

4.1.1. Experimental Protocol: HPLC-UV Analysis

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm for benzamides).

Sample Preparation:

-

Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

4.2.1. Method Development Considerations:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for benzamide compounds.

-

Mass Transitions: The precursor ion ([M+H]⁺) and suitable product ions need to be determined by direct infusion of the analyte into the mass spectrometer.

-

Optimization: The collision energy and other MS parameters should be optimized for the selected transitions to maximize signal intensity.

Conclusion and Future Directions

While "this compound" remains a largely unexplored molecule, the wealth of information available for its structural components provides a strong foundation for predicting its chemical and biological properties. The synthesis via the isatoic anhydride route is expected to be straightforward. The compound holds significant promise as a therapeutic agent, particularly in the field of oncology as a potential HDAC or tubulin polymerization inhibitor. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities through in vitro and in vivo studies. The analytical methods outlined in this guide provide a clear path for its characterization and quantification. The exploration of this and related novel benzamide derivatives could lead to the discovery of new and effective therapeutic agents.

References

-

Al-Omair, M. A., Al-Showiman, S. S., & Naseer, M. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5116–5130. [Link]

-

Barakat, A., Al-Majid, A. M., & Al-Omair, M. A. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5116-5130. [Link]

-

Wagner, G. K., & Witty, D. R. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9215–9233. [Link]

-

Ghareghomi, S., Riyahi, F., & Kobarfard, F. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(9). [Link]

-

Wang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Li, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Naseer, M. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5116–5130. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]

-

Ghareghomi, S., Riyahi, F., & Kobarfard, F. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

-

El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 35. [Link]

-

Sandhaus, S., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Journal of Biological Chemistry, 290(10), 6436-6449. [Link]

-

Du, C., et al. (2022). N‑Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

-

Abdel-Wahab, B. F., & Al-Harbi, S. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4728. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 2-amino-N-(4-fluorobenzyl)benzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-amino-N-(4-fluorobenzyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive yet robust analysis.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds. The presence of a flexible amide linkage, a primary aromatic amine, and a fluorinated benzyl group suggests potential applications where molecular recognition and electronic properties are key. Accurate and thorough spectroscopic characterization is the cornerstone of validating the synthesis of this molecule and understanding its chemical behavior. This guide serves as a detailed reference for its expected spectroscopic signature.

Synthesis and Structural Context

The synthesis of N-substituted 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a corresponding amine. In the case of this compound, the logical synthetic route involves the condensation of isatoic anhydride with 4-fluorobenzylamine. This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of the amide bond, with the concurrent release of carbon dioxide.

Understanding this synthetic pathway is crucial as it informs the expected connectivity of the final molecule, which is then confirmed by the spectroscopic data presented below. The structure consists of a 2-aminobenzoyl group connected via an amide nitrogen to a 4-fluorobenzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including justifications for the expected chemical shifts and coupling patterns.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂ and -NH-). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, allowing for their observation as distinct signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[1]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer total acquisition time will be necessary compared to ¹H NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both rings, the benzylic methylene protons, and the amine and amide protons. The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide NH | ~8.5 - 9.0 | Triplet (t) | 1H |

| Aromatic H (4-fluorobenzyl) | ~7.2 - 7.4 | Multiplet (m) | 4H |

| Aromatic H (aminobenzoyl) | ~6.6 - 7.6 | Multiplet (m) | 4H |

| Amine NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | 2H |

| Benzylic CH₂ | ~4.5 | Doublet (d) | 2H |

Interpretation:

-

Amide NH: The amide proton is expected to appear as a triplet downfield due to coupling with the adjacent benzylic methylene protons. Its chemical shift is influenced by hydrogen bonding and the electronic nature of the aromatic rings.

-

Aromatic Protons (4-fluorobenzyl): The four protons on the fluorinated ring will likely appear as a complex multiplet, often resembling two overlapping doublets of doublets, due to both proton-proton and proton-fluorine coupling.

-

Aromatic Protons (aminobenzoyl): The protons on the aminobenzoyl ring will exhibit a pattern characteristic of a substituted benzene ring, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amide group.

-

Amine NH₂: The primary amine protons typically appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water in the solvent.

-

Benzylic CH₂: These methylene protons are adjacent to both an aromatic ring and the amide nitrogen. They are expected to be a doublet due to coupling with the amide proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons in the 4-fluorobenzyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~168 - 170 |

| Aromatic C-F | ~160 - 164 (d, ¹JCF) |

| Aromatic C (aminobenzoyl) | ~115 - 150 |

| Aromatic C (4-fluorobenzyl) | ~115 - 140 |

| Benzylic CH₂ | ~43 - 46 |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the typical downfield region for amides.

-

Aromatic C-F: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-150 ppm. The carbons of the 4-fluorobenzyl ring will exhibit smaller two- and three-bond C-F couplings.

-

Benzylic CH₂: The benzylic carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen and aromatic ring.

Caption: Molecular structure with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-F bond, as well as absorptions related to the aromatic rings.

Experimental Protocol: IR Spectroscopy

For a solid sample, the following protocol is typically used:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the compound with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[2]

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The key diagnostic absorption bands are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3450 - 3300 (two bands) | Medium, sharp |

| N-H Stretch (secondary amide) | 3350 - 3310 | Medium, sharp |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium to strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-F Stretch | 1250 - 1100 | Strong |

Interpretation:

-

N-H Stretching: The presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group.[3] A separate, single band for the secondary amide N-H stretch is also expected in a similar region.[4] These bands are typically sharper than the broad O-H bands of alcohols.[3]

-

Carbonyl (Amide I) Stretching: A strong absorption band in the 1680-1650 cm⁻¹ range is characteristic of the C=O stretching vibration of the amide functional group.

-

Amide II Band: The N-H bending vibration of the secondary amide, coupled with C-N stretching, gives rise to the Amide II band, which is a strong and diagnostically useful peak.

-

Aromatic C=C Stretching: Multiple bands of medium intensity in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.

-

C-F Stretching: A strong absorption band in the 1250-1100 cm⁻¹ region is expected for the C-F stretching vibration, confirming the presence of the fluorinated benzyl group.

Caption: A typical experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining further structural insights through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] For more detailed fragmentation analysis, a "harder" technique like electron ionization (EI) could be employed, although the molecule's volatility might be a limiting factor.[6]

-

Mass Analyzer: The ions can be analyzed using various types of mass analyzers, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Tandem MS (MS/MS): To investigate fragmentation pathways, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum and Fragmentation